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Introduction

Lomonitinib (ZE46-0134) is a novel, highly potent, and selective small molecule inhibitor
targeting both FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 receptor-associated kinase 4
(IRAK4).[1][2] This dual-targeting mechanism is designed to address clinically relevant FLT3
mutations (Internal Tandem Duplication [ITD] and Tyrosine Kinase Domain [TKD]), including the
formidable "gatekeeper" F691L mutation, while also tackling a putative resistance pathway
through IRAK4 inhibition.[1][2] Preclinical studies have demonstrated Lomonitinib's superior
efficacy and lower toxicity compared to other FLT3 inhibitors.[1] This whitepaper provides a
detailed technical guide on the pharmacokinetics (PK) and pharmacodynamics (PD) of
Lomonitinib, based on the initial first-in-human Phase 1 clinical trial conducted in healthy
volunteers.

Mechanism of Action

Lomonitinib exerts its anti-leukemic potential through the inhibition of two key signaling
pathways. Upon oral administration, it binds to and inhibits the activity of mutated FLT3, a
receptor tyrosine kinase often overexpressed or mutated in acute myeloid leukemia (AML),
thereby suppressing cancer cell proliferation.[1] Concurrently, by inhibiting IRAK4, a critical
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kinase in Toll-like receptor (TLR) and IL-1 receptor signaling, Lomonitinib may mitigate
adaptive resistance to FLT3 inhibition.[1]
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Figure 1: Lomonitinib's Dual Mechanism of Action.

Phase 1 Clinical Trial in Healthy Volunteers:
Experimental Protocol

A single-center, prospective, randomized, double-blind, placebo-controlled Phase 1 study was
conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of
Lomonitinib in healthy adult participants (NCT06399315).[1][3] The study design included both
Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) cohorts.[1]

Study Design and Cohorts
e Single Ascending Dose (SAD):

o Cohorts received single oral doses of 2 mg, 10 mg, and 50 mg of Lomonitinib or placebo.

[1]

o A separate cohort received a single 10 mg dose with a high-fat meal to evaluate the effect
of food on absorption.[1]
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o Another SAD cohort investigated the drug-drug interaction with itraconazole, a strong
CYP3A4 inhibitor.[3]

e Multiple Ascending Dose (MAD):

o One cohort received a 50 mg loading dose on Day 1, followed by a 10 mg maintenance
dose daily from Day 2 to Day 7.[1]

o Additional MAD cohorts were also included in the study.[1]

Healthy Volunteers
Screening & Enrollment

Multiple Ascending Dose (MAD)

Single Ascending Dose (SAD)

AN

NN

(Placebo)

Safety and PK/PD
Follow-up

Click to download full resolution via product page

Figure 2: Phase 1 Healthy Volunteer Study Workflow.

Pharmacokinetic and Pharmacodynamic Assessments

o Pharmacokinetic (PK) Sampling: Serial blood samples were collected at predefined time
points after dosing to determine the plasma concentrations of Lomonitinib. Standard non-
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compartmental methods were used to calculate PK parameters.

o Pharmacodynamic (PD) Analysis: An ex vivo plasma inhibition assay was utilized to assess
the target engagement of FLT3-ITD.[1] This assay likely involves incubating a FLT3-ITD-
dependent cell line with plasma samples from the study participants and measuring the
inhibition of FLT3 phosphorylation.

Pharmacokinetic Profile of Lomonitinib

The study revealed that Lomonitinib has a favorable pharmacokinetic profile characterized by
dose-proportional exposure, slow absorption, and a long elimination half-life.[1]

Summary of Pharmacokinetic Parameters

While specific quantitative values for Cmax, AUC, and other PK parameters for each cohort
have not been publicly released in detail, the key findings are summarized below.
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Parameter

Observation

Citation

Dose Proportionality

Linear pharmacokinetics
observed, with mean plasma
exposure increasing
proportionally with single

doses from 2 mg to 50 mg.

[1]

Absorption (Tmax)

Slow absorption with a time to
maximum plasma
concentration (Tmax) ranging

from 6 to 24 hours.

[1]

Elimination Half-life (t¥2)

Extended terminal half-life of

approximately 92 hours.

[1]

Food Effect

A modest positive food effect
was noted when a 10 mg dose
was administered with a high-

fat meal.

[1]

Steady State (Css)

In the MAD cohort, a 50 mg
loading dose on Day 1
followed by 10 mg daily
maintenance doses resulted in
the achievement of steady-

state concentrations by Day 4.

[1]3]

Drug-Drug Interactions

Preliminary data suggests
minimal pharmacokinetic
interaction with proton pump
inhibitors or strong CYP3A4

inhibitors like itraconazole.

[3]

Pharmacodynamic Profile: Target Engagement

Oral administration of Lomonitinib in healthy volunteers demonstrated successful target

engagement.
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Ex Vivo Plasma Inhibition Assay Results

Dose Level Target Engagement Citation

Demonstrated target
engagement of FLT3-ITD in an
ex vivo plasma inhibition
=10 mg assay. This dose is anticipated  [1][3]
to be within the therapeutic
range based on preclinical

data.

Safety and Tolerability

Lomonitinib was well-tolerated by the healthy volunteers in both the SAD and MAD cohorts.
No treatment-related safety signals were reported, underscoring its favorable safety profile.[1]
This excellent safety allows for a loading dose strategy to be employed, which is not always
possible with other FLT3 inhibitors, enabling a more rapid attainment of therapeutic plasma
concentrations.[1][3]

Conclusion and Future Directions

The Phase 1 study in healthy volunteers has established that Lomonitinib possesses a
favorable pharmacokinetic and safety profile. The dose-proportional exposure, long half-life,
and demonstrated target engagement at clinically relevant doses support its continued
development. The ability to use a loading dose to rapidly achieve steady-state concentrations is
a significant advantage. Based on these promising results, a Phase 1B study in patients with
relapsed/refractory AML with mutated FLT3 has been initiated.[1] The data from the healthy
volunteer study will be instrumental in guiding dose selection and predicting tolerability in the
patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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